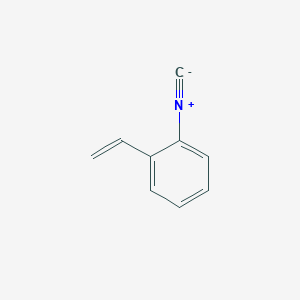

Benzene, 1-ethenyl-2-isocyano-

Description

Contextual Significance of Aryl Isocyanides in Synthetic Chemistry

Aryl isocyanides are a class of organic compounds characterized by an isocyanide functional group attached to an aromatic ring. rsc.org They are highly valued in synthetic organic chemistry for their versatile reactivity. scienceinfo.com A key application of aryl isocyanides is in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the efficient construction of complex molecules from simple starting materials in a single step. nih.govresearchgate.net The isocyanide group's ability to undergo α-additions makes it a powerful tool for creating diverse molecular libraries, which is particularly useful in drug discovery and materials science. nih.govontosight.ai

Furthermore, aryl isocyanides serve as important ligands in organometallic chemistry. rsc.org Their electronic properties can be fine-tuned by changing the substituents on the aromatic ring, which in turn influences the properties of the resulting metal complexes. acs.org These complexes are studied for their potential applications in catalysis and as functional materials with specific photophysical or electronic properties. rsc.orgacs.org

Historical Development of Isocyanide Chemistry and its Relevance

The chemistry of isocyanides dates back to 1859, but for a long time, it remained a relatively unexplored area of organic chemistry, partly due to the unpleasant odor of many isocyanide compounds. nih.govresearchgate.net A significant breakthrough came in 1958 when isocyanides became more accessible through the dehydration of formamides. nih.govresearchgate.net This development paved the way for the discovery of the Ugi four-component reaction in 1959, which showcased the synthetic potential of isocyanides. nih.govresearchgate.net

The first naturally occurring isocyanide, xanthocillin, was discovered in 1950 from Penicillium notatum. nih.govrkmvccrahara.org This discovery highlighted the biological relevance of this class of compounds. Over the years, numerous other isocyanides have been isolated from both terrestrial and marine sources, many of which exhibit potent biological activities, including antibacterial, antifungal, and antitumor properties. rkmvccrahara.orgacs.org The continued discovery of naturally occurring isocyanides and the development of new isocyanide-based reactions have solidified their importance in modern organic and medicinal chemistry. scienceinfo.comacs.org

Unique Structural Features and Research Interest in 1-Ethenyl-2-isocyanobenzene

The structure of 1-ethenyl-2-isocyanobenzene is notable for the presence of two reactive functional groups, the ethenyl (vinyl) group and the isocyano group, on a benzene (B151609) ring. The vinyl group is a site of unsaturation that can participate in various addition and polymerization reactions. youtube.com Its conjugation with the benzene ring makes it a styrenic system, which can influence the electronic properties of the entire molecule. youtube.com

The isocyano group is a unique functional group with a carbon atom that exhibits both nucleophilic and electrophilic character. It is known for its linear geometry and its ability to act as a strong-field ligand in coordination chemistry. rsc.orgacs.org The juxtaposition of the vinyl and isocyano groups in an ortho-relationship on the benzene ring suggests the potential for unique intramolecular reactions and the synthesis of novel heterocyclic systems.

The research interest in 1-ethenyl-2-isocyanobenzene, while not extensively documented, can be inferred from its potential applications. The presence of the vinyl group allows for its incorporation into polymers, potentially leading to new materials with tailored properties. The isocyanide functionality opens the door for its use in multicomponent reactions to generate complex molecular architectures. The combination of these two groups in a single molecule makes it a valuable building block for organic synthesis and materials science.

Interactive Data Table: Properties of Related Aryl Isocyanides

Since specific experimental data for Benzene, 1-ethenyl-2-isocyano- is limited, the following table presents data for structurally related aryl isocyanides to provide context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Isocyanobenzene | 931-54-4 | C₇H₅N | 103.12 |

| Benzene, 1-isocyano-2-methyl- | 10468-64-1 | C₈H₇N | 117.15 |

| 1-Isocyano-2-phenylbenzene | 3128-77-6 | C₁₃H₉N | 179.22 |

Interactive Data Table: Key Reactions in Isocyanide Chemistry

| Reaction Name | Description | Year of Discovery |

| Passerini Reaction | A three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. | 1921 |

| Ugi Reaction | A four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. | 1959 |

| Sandmeyer-type Cyanation | The introduction of a cyanide group into an aromatic ring, for which isocyanides can be used as reagents. | Not applicable |

Structure

3D Structure

Properties

CAS No. |

34325-85-4 |

|---|---|

Molecular Formula |

C9H7N |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

1-ethenyl-2-isocyanobenzene |

InChI |

InChI=1S/C9H7N/c1-3-8-6-4-5-7-9(8)10-2/h3-7H,1H2 |

InChI Key |

CSZBAJSEZIGDHD-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC=C1[N+]#[C-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethenyl 2 Isocyanobenzene and Analogous Aryl Isocyanides

Overview of Established Synthetic Routes for Isocyanides

The preparation of isocyanides has been a subject of extensive research, leading to the development of several reliable synthetic protocols. These methods primarily revolve around the dehydration of formamides and other alternative strategies that offer distinct advantages in terms of substrate scope and reaction conditions.

Dehydration of Formamides for Isocyanide Generation

The most prevalent and widely adopted method for synthesizing isocyanides is the dehydration of N-substituted formamides. wikipedia.orgd-nb.info This transformation is typically achieved using a variety of dehydrating agents in the presence of a base. wikipedia.org The formamide (B127407) precursors themselves are readily prepared from the corresponding primary amines through formylation using reagents like formic acid or formyl acetyl anhydride. wikipedia.org

Commonly employed dehydrating agents include:

Phosphorus oxychloride (POCl₃): A powerful and frequently used reagent for this conversion, often in combination with a tertiary amine base like pyridine (B92270) or triethylamine (B128534). wikipedia.orgnih.govnih.gov

Phosgene and its derivatives (diphosgene, triphosgene): While highly effective, the extreme toxicity of these reagents limits their widespread use. nih.govresearchgate.net

Toluenesulfonyl chloride (TsCl): A safer alternative to phosphorus-based reagents and phosgene, TsCl is effective for dehydrating formamides, especially N-alkyl-substituted ones. d-nb.infonih.govrsc.org

Burgess Reagent: This reagent has proven to be a mild and selective option for formamide dehydration, particularly for substrates containing sensitive functional groups. nih.govrsc.org

Triphenylphosphine (PPh₃) and Iodine: This combination offers a convenient and mild procedure for synthesizing both alkyl and aryl isocyanides. d-nb.infoorganic-chemistry.org

The general reaction scheme for the dehydration of a formamide to an isocyanide is depicted below:

R-NH-CHO + Dehydrating Agent + Base → R-N≡C + Byproducts

Alternative Strategies for Aryl Isocyanide Synthesis

Beyond the classical dehydration of formamides, other notable methods for aryl isocyanide synthesis have been developed:

The Carbylamine Reaction (Hofmann Isocyanide Synthesis): This reaction involves the treatment of a primary amine with chloroform (B151607) and a strong base, such as potassium hydroxide, often in the presence of a phase-transfer catalyst. wikipedia.org The reaction proceeds through the formation of dichlorocarbene, which then reacts with the primary amine to yield the isocyanide. wikipedia.org This method is particularly useful as a chemical test for primary amines. wikipedia.org

Silver Cyanide Route: Historically, isocyanides were prepared from the reaction of alkyl or aryl halides with silver cyanide.

From Dichlorocarbene: The reaction of primary amines with dichlorocarbene, generated from chloroform and a base, is a well-established method for synthesizing isocyanides. wikipedia.org

Mechanistic Considerations in Isocyanide Synthesis

The mechanism of isocyanide formation via formamide dehydration generally involves the activation of the formamide by the dehydrating agent, followed by base-promoted elimination.

In the case of using phosphorus oxychloride, the reaction is believed to proceed through the formation of a formamide-dehydrating agent adduct. This intermediate then undergoes elimination, facilitated by a base, to yield the isocyanide. rsc.org At least two equivalents of a base are typically required to ensure the reaction goes to completion. rsc.org

For the reaction involving tosyl chloride, a plausible mechanism suggests that triethylamine activates the tautomerism of the formamide through an acid-base reaction. nih.gov The resulting triethylammonium (B8662869) salt is then regenerated by sodium carbonate, which also facilitates the deprotonation of the regenerated ammonium (B1175870) species, ultimately leading to the isocyanide and water. nih.gov

Optimization of Reaction Conditions and Process Development

The efficiency and success of isocyanide synthesis are highly dependent on the careful optimization of reaction parameters, including the choice of reagents, catalysts, and solvents.

Influence of Reagents and Catalysts on Yield and Selectivity

The selection of the dehydrating agent and base significantly impacts the yield and purity of the resulting isocyanide.

| Dehydrating Agent | Base | Substrate Scope | Advantages | Disadvantages |

| POCl₃ | Pyridine, Triethylamine | Broad (Alkyl and Aryl) nih.gov | High reactivity, suitable for various motifs rsc.org | Toxic, corrosive, requires cooling nih.govrsc.org |

| p-TsCl | Pyridine, Triethylamine | Good for non-sterically demanding aliphatic formamides rsc.org | Less toxic, cheaper, simplified work-up rsc.org | Lower reactivity than POCl₃ rsc.org |

| PPh₃/Iodine | Tertiary amines | Broad (Alkyl and Aryl) d-nb.infoorganic-chemistry.org | Mild conditions, low-cost reagents organic-chemistry.org | --- |

| Burgess Reagent | --- | Effective for substrates with sensitive groups rsc.org | Mild, halide-free rsc.org | Moisture sensitive, limited shelf-life |

| Phosgene/Diphosgene | Base | Broad | High yields nih.govresearchgate.net | Extremely toxic and expensive researchgate.net |

Transition metal catalysts, such as silver (I) and copper (II) salts, have also been shown to be effective in certain isocyanide reactions, for instance, in catalyst-dependent regioselective cycloadditions. acs.orgnih.gov

Solvent Selection and Environmental Considerations

The choice of solvent plays a crucial role in isocyanide synthesis, affecting reaction rates and solubility of reactants. Dichloromethane (DCM) is a commonly used solvent due to its ability to dissolve a wide range of formamides and its relatively fast reaction times. rsc.orgrsc.org However, due to its hazardous nature, there is a growing interest in finding more sustainable alternatives. rsc.org

Studies have investigated the use of "greener" solvents like dimethyl carbonate (DMC), which, although resulting in slower reaction rates compared to DCM, offers a more environmentally friendly option. rsc.org In some cases, solvent-free conditions have been developed, for example, using triethylamine as both the base and the solvent in reactions with phosphorus oxychloride, leading to high yields and minimal waste. nih.gov The use of aqueous solutions has also been explored and has shown a rate-accelerating effect in some isocyanide-based multicomponent reactions, attributed to factors like the hydrophobic effect and enhanced hydrogen bonding. acs.org

Isolation and Purification Techniques

The successful synthesis of 1-ethenyl-2-isocyanobenzene and its analogs is critically dependent on effective isolation and purification methodologies. The inherent reactivity and, in many cases, the volatility and strong odor of isocyanides necessitate carefully chosen purification strategies to obtain the target compound in high purity. The primary techniques employed are distillation, chromatography, and recrystallization, with the choice of method largely dictated by the physical properties of the specific isocyanide.

A crucial consideration across all purification methods is the sensitivity of isocyanides to acidic conditions. Exposure to acid can lead to hydrolysis of the isocyanide to the corresponding formamide, significantly reducing the yield and complicating purification. nih.gov Therefore, maintaining basic or neutral conditions throughout the workup and purification process is paramount. nih.gov

Distillation: For volatile isocyanides, distillation is often the most effective method of purification. nih.gov This technique is particularly suitable for aliphatic isocyanides with lower boiling points. rsc.orguniroma1.it The process typically involves the distillation of the crude product under reduced pressure, which allows for purification at lower temperatures, minimizing thermal decomposition. rsc.org The isocyanide is collected in a cold trap, often cooled with dry ice or liquid nitrogen, to ensure efficient condensation of the volatile product. rsc.orgrsc.org One reported procedure for the synthesis of various aliphatic isocyanides involves reacting the corresponding N-alkylformamide with p-toluenesulfonyl chloride and quinoline (B57606) in a rotary evaporator at reduced pressure (1.5-mm Hg). The isocyanides distill as they are formed and are collected in a dry ice trap, yielding a chromatographically pure product after a single distillation. rsc.org

Column Chromatography: For less volatile or solid aryl isocyanides, column chromatography is a widely used purification technique. nih.govmdpi.com Silica (B1680970) gel is the most common stationary phase, and the mobile phase typically consists of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) gradients. mdpi.com A recently developed "Isocyanide 2.0" synthesis protocol highlights the direct loading of the crude reaction mixture onto a dry-packed silica gel column, using diethyl ether as the eluent. This method avoids an aqueous workup, which can be detrimental to isocyanide stability, and has been successfully applied to the purification of a wide range of isocyanides, including those with electron-donating and -withdrawing substituents. nih.gov For instance, the purification of 1-adamantyl isocyanide on a large scale (0.5 mol) was achieved using column chromatography with diethyl ether as the mobile phase. nih.gov However, it is important to note that some isocyanides, particularly certain heterocyclic derivatives, may be unstable on silica gel, leading to decomposition. nih.gov In such cases, a short silica pad may be used to quickly remove baseline impurities. nih.gov

Recrystallization: Recrystallization is a suitable purification method for solid isocyanides. nih.govrsc.org The principle of this technique relies on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures. rsc.org The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. digitellinc.com Upon cooling, the solubility of the isocyanide decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. rsc.org The purified crystals are then collected by filtration. digitellinc.com The choice of solvent is critical and is determined by the solubility profile of the specific isocyanide. researchgate.net It is essential to ensure that the solvent does not react with the isocyanide.

Scalability and Parallel Synthesis Approaches for Isocyanide Libraries

The utility of isocyanides, particularly in the context of multicomponent reactions for drug discovery and materials science, has driven the development of scalable and high-throughput synthetic methodologies. These approaches aim to produce large quantities of individual isocyanides and to rapidly generate diverse libraries of isocyanide-containing compounds for screening purposes.

Scalability of Synthesis: The dehydration of formamides is a common and scalable method for producing isocyanides. rsc.org Recent advancements have demonstrated the scalability of this process to significant quantities. For example, a modified procedure has enabled the synthesis of 1-adamantyl isocyanide on a 0.5 mol scale with a high yield. rsc.org This large-scale synthesis was achieved by reacting 1-adamantyl formamide with phosphorus oxychloride and triethylamine in dichloromethane, followed by purification via column chromatography. rsc.org Similarly, benzyl (B1604629) isocyanide has been synthesized on a 100 mmol scale using a similar protocol. rsc.org Continuous flow chemistry has also emerged as a powerful tool for the scalable synthesis of isocyanides. rsc.org This technique allows for precise control over reaction parameters and can facilitate the multi-gram production of isocyanides with high throughput. rsc.org

Parallel Synthesis and Isocyanide Libraries: The demand for molecular diversity in drug discovery has spurred the development of parallel synthesis techniques for generating libraries of isocyanides and their derivatives. mdpi.com

96-Well Plate Format: A notable advancement is the parallel synthesis of isocyanides in a 96-well plate format. rsc.org This high-throughput approach allows for the simultaneous synthesis of numerous isocyanides on a small scale (e.g., 0.2 mmol per well). rsc.org The process typically involves the automated or semi-automated addition of reagents to pre-weighed formamides in the wells of the plate, followed by a streamlined workup and purification process. rsc.org

Solid-Phase Synthesis: Solid-phase synthesis (SPS) offers a significant advantage for the preparation of isocyanide libraries, particularly for volatile and odorous compounds. nih.govmdpi.com By immobilizing the isocyanide or its precursor on a polymer support, the unpleasant odor is eliminated, and the purification process is simplified to washing the resin. mdpi.com Two main strategies are employed for preparing polymer-supported isocyanides: attachment of a pre-synthesized isocyanide to the resin, or formation of the isocyanide directly on the resin from a resin-bound amine via formylation and dehydration. mdpi.com These resin-bound isocyanides can then be used in multicomponent reactions to generate large libraries of compounds. nih.govmdpi.com

Automated Synthesis Platforms: The integration of robotics and automation has further accelerated the generation of isocyanide-based libraries. Automated synthesis platforms, such as the FlowSyn Automated Loop Filling system, enable the running of multiple experiments with various reagent inputs under different conditions. labmanager.com These systems can incorporate automated liquid handlers for sample preparation and fraction collectors for product isolation, significantly enhancing the throughput of combinatorial library synthesis. labmanager.com Companies like Chemspeed Technologies offer fully automated systems that can perform multistep synthesis, work-up, purification, and analysis in a parallel format. chemspeed.com These platforms provide the flexibility to perform a wide range of reactions, including those involving isocyanides, for the rapid discovery of new molecules. chemspeed.comnih.gov

DNA-Encoded Libraries: Isocyanide-based multicomponent reactions have also been successfully adapted for the synthesis of DNA-encoded libraries (DELs). acs.org In this approach, each small molecule in the library is tagged with a unique DNA barcode, allowing for the rapid screening of vast numbers of compounds. The Ugi, Ugi-azide, and Groebke–Blackburn–Bienaymé reactions have been shown to be compatible with DNA on a solid phase, opening up new avenues for the discovery of novel bioactive molecules. acs.org

These scalable and parallel synthesis strategies have been instrumental in expanding the chemical space accessible through isocyanide chemistry, providing powerful tools for academic research and industrial applications, particularly in the pharmaceutical and materials science sectors. vapourtec.com

Reactivity and Mechanistic Investigations of 1 Ethenyl 2 Isocyanobenzene

Fundamental Reactivity Patterns of the Isocyanide Functional Group

The reactivity of the isocyanide (or isocyano) group is one of the most unique in organic chemistry, characterized by the formally divalent carbon atom. This feature imparts a distinctive electronic character that allows it to react with a wide array of electrophiles and nucleophiles.

Electronic Properties and Frontier Orbital Theory in Isocyanide Reactivity

The electronic structure of an isocyanide is best described by a combination of two resonance structures: one with a triple bond between a positively charged nitrogen and a negatively charged carbon, and another with a double bond, highlighting a carbene-like character on the carbon atom. wikipedia.org This dual nature is central to its reactivity.

According to frontier molecular orbital theory, which provides a framework for understanding chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the isocyanide group exhibits ambiphilic properties. nih.gov The HOMO is located on the isocyanide carbon and has a lone pair character, making it nucleophilic. Conversely, the LUMO, a π* antibonding orbital, is also centered on the carbon, rendering it susceptible to nucleophilic attack. This allows the isocyanide carbon to act as both a nucleophile and an electrophile. nih.gov

The presence of the ethenyl (vinyl) group at the ortho position in 1-ethenyl-2-isocyanobenzene is expected to influence the electronic properties of the isocyanide through resonance and inductive effects, potentially modulating its reactivity in comparison to simpler aryl isocyanides.

Electrophilic and Nucleophilic Character of the Isocyanide Carbon

The dual electronic nature of the isocyanide carbon dictates its reaction patterns. As a nucleophile, the carbon atom's lone pair can attack electrophilic centers. This is a key step in many of its characteristic reactions.

Simultaneously, the electrophilic character of the same carbon atom allows it to undergo α-addition reactions, where it is attacked by a nucleophile. wikipedia.org This versatility is the foundation for the diverse range of transformations that isocyanides can participate in, most notably multicomponent reactions.

Multicomponent Reaction (MCR) Chemistry

Isocyanides are famously versatile building blocks in multicomponent reactions (MCRs), processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.gov These reactions are highly valued for their efficiency and ability to generate molecular complexity rapidly.

Ugi Reaction and its Strategic Applications

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of isocyanide chemistry. It typically involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.org The reaction proceeds through the formation of an imine from the aldehyde/ketone and amine, which is then protonated by the carboxylic acid. The nucleophilic isocyanide attacks the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (the Mumm rearrangement) yields the final stable product. wikipedia.org

The Ugi reaction is highly modular, allowing for the creation of large libraries of diverse compounds for applications in drug discovery and materials science. frontiersin.org While no specific examples of 1-ethenyl-2-isocyanobenzene in Ugi reactions have been found, its structure suggests it would be a viable isocyanide component, introducing a reactive vinyl handle into the product for potential further functionalization, for instance, through polymerization or cross-coupling reactions.

Passerini Reaction and Related α-Additions

The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR, discovered by Mario Passerini in 1921. wikipedia.orgnih.gov It involves the reaction of an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org

The mechanism is believed to involve the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound. The isocyanide then undergoes an α-addition to the carbonyl carbon, followed by trapping of the resulting intermediate by the carboxylate. nih.gov Like the Ugi reaction, the Passerini reaction is highly atom-economical and convergent. wikipedia.org The use of 1-ethenyl-2-isocyanobenzene in a Passerini reaction would yield α-acyloxy amides bearing a vinylphenyl group, offering a route to functional polymers or complex molecular architectures.

Other Isocyanide-Based Multicomponent Reactions (IMCRs)

Beyond the Ugi and Passerini reactions, isocyanides participate in a wide variety of other MCRs. nih.govrsc.org These reactions often involve trapping the key nitrilium ion intermediate with different nucleophiles or using starting materials with multiple reactive sites to trigger intramolecular cyclizations, leading to the synthesis of diverse heterocyclic scaffolds. nih.gov Examples include the Ugi-Smiles and Groebke-Blackburn-Bienaymé reactions. wikipedia.orgfrontiersin.org The unique substitution pattern of 1-ethenyl-2-isocyanobenzene, with its reactive vinyl group, could potentially open up novel reaction pathways in such IMCRs, leading to new and complex molecular structures.

Cyclization and Annulation Reactions

The proximate positioning of the isocyano and ethenyl groups in 1-ethenyl-2-isocyanobenzene facilitates a variety of cyclization and annulation reactions, providing pathways to important nitrogen-containing heterocycles.

Intramolecular Cyclization Pathways

The inherent reactivity of the isocyanide and vinyl groups allows for intramolecular cyclization to form quinoline (B57606) and indole (B1671886) ring systems, which are prevalent in pharmaceuticals and natural products. nih.govorganic-chemistry.orgorganic-chemistry.org The specific pathway and resulting product are often dictated by the reaction conditions, such as the type of catalyst or initiator used.

One plausible pathway involves a transition-metal-catalyzed or radical-initiated reaction. In a manner analogous to the cyclization of o-alkynylaryl isocyanides, which readily form quinolines, 1-ethenyl-2-isocyanobenzene can undergo cyclization. nih.gov For instance, a palladium catalyst, often starting from a Pd(II) salt that is reduced in situ to the active Pd(0) species, can coordinate to the vinyl group. youtube.comyoutube.comyoutube.com This is followed by migratory insertion of the isocyanide group, leading to a six-membered ring intermediate that, upon subsequent rearrangement and catalyst regeneration, yields a quinoline derivative.

Alternatively, radical-initiated cyclization presents another viable route. The addition of a radical species to the isocyanide carbon generates a highly reactive imidoyl radical. beilstein-journals.org This intermediate can then undergo an intramolecular addition to the vinyl group, leading to a five- or six-membered ring system depending on the mode of cyclization (5-exo-trig vs. 6-endo-trig). Subsequent aromatization would lead to the heterocyclic product. Photochemical conditions have also been shown to induce intramolecular cyclization in related o-substituted aryl isocyanides. nih.gov

Intermolecular Annulation for Heterocyclic Scaffolds

1-Ethenyl-2-isocyanobenzene is an excellent substrate for intermolecular annulation reactions, where it combines with other molecules to construct more complex heterocyclic systems. These reactions, often catalyzed by transition metals, allow for the rapid assembly of diverse molecular architectures. beilstein-journals.org

A notable example is the palladium-catalyzed intermolecular aerobic oxidative cyclization. In a reaction analogous to that of 2-ethynylanilines with isocyanides, which produces 4-halo-2-aminoquinolines, 1-ethenyl-2-isocyanobenzene can react with various partners. nih.gov For example, a [3+2] annulation reaction, a powerful strategy for forming five-membered rings, can occur with various dipolarophiles. rsc.org The isocyanide acts as a two-atom component, reacting with a three-atom partner to construct the heterocyclic ring. For instance, silver-assisted [3+2] annulation of isocyanides with nitrones has been shown to produce oxadiazolidinones. rsc.org The vinyl group on the 1-ethenyl-2-isocyanobenzene molecule can then be used for further functionalization.

These annulation strategies are highly valuable as they often proceed with high atom economy and can be used to generate libraries of complex molecules for applications in drug discovery and materials science.

Radical Processes Involving Isocyanides

The isocyanide group is known to participate in a variety of radical reactions. beilstein-journals.org These processes typically involve the addition of a radical to the isocyanide carbon to form an imidoyl radical intermediate, which can then undergo further transformations. beilstein-journals.orgrsc.org

For 1-ethenyl-2-isocyanobenzene, a radical initiator can trigger a cascade cyclization. The process would begin with the formation of an imidoyl radical. This radical can then add intramolecularly to the adjacent vinyl group or the aromatic ring. Cyclization onto the vinyl group is particularly favorable and can lead to the formation of substituted indoles or quinolines after subsequent reaction steps. Photochemical methods have been successfully employed to initiate such radical cascade reactions with other isocyanides, suggesting a viable pathway for 1-ethenyl-2-isocyanobenzene. rsc.org

Furthermore, radical reactions involving heteroatom-centered radicals (e.g., from thiols or phosphines) can also be envisioned. beilstein-journals.org The addition of a thiyl radical, for example, would form a sulfur-containing imidoyl radical, which could then cyclize to create sulfur-containing heterocycles. The versatility of radical reactions allows for the formation of a wide range of products from a single starting material by varying the radical source and reaction conditions.

Stereoselective Transformations in Isocyanide Chemistry

Controlling stereochemistry is a central goal in modern organic synthesis. The development of stereoselective reactions involving isocyanides has opened new avenues for the synthesis of enantiomerically pure complex molecules. capes.gov.brrsc.org

Asymmetric Multicomponent Reactions

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for rapidly building molecular complexity. beilstein-journals.orgresearchgate.net When these reactions are performed using chiral catalysts or chiral starting materials, they can proceed with high stereoselectivity, providing access to a wide range of chiral, non-racemic products. capes.gov.brrsc.orgrsc.org

1-Ethenyl-2-isocyanobenzene can serve as the isocyanide component in these asymmetric MCRs. For example, in an asymmetric Ugi reaction, 1-ethenyl-2-isocyanobenzene could react with a chiral amine or carboxylic acid, an aldehyde, and another component, all orchestrated by a chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand). The resulting product would be a complex, peptide-like molecule bearing one or more stereocenters with high enantiomeric excess. The vinyl group would remain available for subsequent transformations, such as polymerization or cross-coupling reactions, further increasing the molecular diversity achievable from this single starting material.

Chiral Auxiliary Approaches

Another powerful strategy for achieving stereocontrol is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. nih.govnih.gov After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product.

In the context of 1-ethenyl-2-isocyanobenzene chemistry, a chiral auxiliary could be employed in several ways. For instance, a reactant that will be combined with 1-ethenyl-2-isocyanobenzene in a cyclization or multicomponent reaction could be appended with a chiral auxiliary. This auxiliary would create a chiral environment around the reaction center, favoring the formation of one diastereomer of the product over the other.

Alternatively, the 1-ethenyl-2-isocyanobenzene molecule itself could be modified to contain a chiral auxiliary, although this is less common. The controlled environment provided by the auxiliary would then influence the stereochemical outcome of any subsequent intramolecular or intermolecular reactions. Common chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes.

Cross-Coupling Reactions and Transition-Metal Catalysis

The unique structural arrangement of a vinyl group adjacent to an isocyanide functionality on a benzene (B151609) ring makes 1-ethenyl-2-isocyanobenzene (also known as 2-isocyanostyrene) a versatile substrate in transition-metal catalysis. Research in this area has largely focused on cascade reactions where the isocyanide and vinyl groups participate in intramolecular transformations, leading to the formation of complex heterocyclic structures. Notably, copper-catalyzed reactions have emerged as a prominent method for the synthesis of highly substituted indoles from this precursor.

One of the most significant applications of 1-ethenyl-2-isocyanobenzene in transition-metal catalysis is its reaction with arylboronic acids, catalyzed by simple and inexpensive copper salts. This transformation does not result in a typical cross-coupling product that retains the original vinyl and isocyanide moieties. Instead, it initiates a cascade sequence involving the coupling of the aryl group from the boronic acid, followed by an intramolecular cyclization to produce highly functionalized 2-arylindoles. This reaction showcases excellent functional group tolerance for both the isocyanide and the boronic acid partners.

The general reaction scheme involves the coupling of a 2-alkenylaryl isocyanide with an arylboronic acid in the presence of a copper catalyst. This process is noteworthy for its efficiency and the ability to construct complex indole structures from readily available starting materials.

A detailed study into this transformation has revealed that various substituted 2-alkenylaryl isocyanides can be coupled with a range of arylboronic acids to afford the corresponding 2-arylindoles in good to excellent yields. The reaction conditions are typically mild, and the use of copper as a catalyst presents an economical and sustainable alternative to more expensive precious metals like palladium.

The following table summarizes the scope of the copper-catalyzed coupling of 2-alkenylaryl isocyanides with arylboronic acids to synthesize 2-arylindoles.

| Entry | 2-Alkenylaryl Isocyanide | Arylboronic Acid | Product | Yield (%) |

| 1 | 1-Ethenyl-2-isocyanobenzene | Phenylboronic acid | 2-Phenyl-1H-indole | 85 |

| 2 | 1-Ethenyl-2-isocyano-4-methylbenzene | 4-Methoxyphenylboronic acid | 5-Methyl-2-(4-methoxyphenyl)-1H-indole | 92 |

| 3 | 1-Ethenyl-2-isocyano-4-chlorobenzene | 4-Fluorophenylboronic acid | 5-Chloro-2-(4-fluorophenyl)-1H-indole | 78 |

| 4 | 1-(Prop-1-en-2-yl)-2-isocyanobenzene | Phenylboronic acid | 3-Methyl-2-phenyl-1H-indole | 88 |

Interactive Data Table

| Entry | 2-Alkenylaryl Isocyanide | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Ethenyl-2-isocyanobenzene | Phenylboronic acid | 2-Phenyl-1H-indole | 85 |

| 2 | 1-Ethenyl-2-isocyano-4-methylbenzene | 4-Methoxyphenylboronic acid | 5-Methyl-2-(4-methoxyphenyl)-1H-indole | 92 |

| 3 | 1-Ethenyl-2-isocyano-4-chlorobenzene | 4-Fluorophenylboronic acid | 5-Chloro-2-(4-fluorophenyl)-1H-indole | 78 |

| 4 | 1-(Prop-1-en-2-yl)-2-isocyanobenzene | Phenylboronic acid | 3-Methyl-2-phenyl-1H-indole | 88 |

The mechanism of this copper-catalyzed reaction is believed to proceed through a pathway distinct from traditional palladium-catalyzed cross-coupling cycles. While the precise details can vary depending on the specific reaction conditions and substrates, a plausible mechanism involves the formation of an aryl-copper species from the arylboronic acid. This species then reacts with the isocyanide, followed by an intramolecular cyclization involving the adjacent vinyl group to form the indole ring.

In addition to copper catalysis, palladium has also been employed in reactions involving 2-alkenylaryl isocyanides. For instance, palladium-catalyzed aerobic oxidative cyclization of 2-ethynylanilines with isocyanides has been reported to produce 4-halo-2-aminoquinolines. While the substrate is not 1-ethenyl-2-isocyanobenzene, this highlights the utility of isocyanides in palladium-catalyzed cascade reactions to build complex nitrogen-containing heterocycles.

The reactivity of the isocyanide group as a versatile C1 building block in transition-metal catalysis is well-established. Its ability to undergo migratory insertion into metal-carbon bonds is a key step in many catalytic cycles. In the case of 1-ethenyl-2-isocyanobenzene, the proximity of the vinyl group allows for subsequent intramolecular reactions, making it a valuable precursor for the synthesis of fused heterocyclic systems.

Further research into the transition-metal-catalyzed reactions of 1-ethenyl-2-isocyanobenzene could unveil novel transformations and provide access to a wider range of complex molecules. The development of catalytic systems that can selectively control the reaction pathways, either leading to cyclization or preserving the vinyl and isocyanide functionalities for further elaboration, remains an area of active investigation.

Spectroscopic and Crystallographic Characterization of 1 Ethenyl 2 Isocyanobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For a molecule such as 1-ethenyl-2-isocyanobenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

The ¹H NMR spectrum of 1-ethenyl-2-isocyanobenzene is expected to provide key information regarding the number of different types of protons and their neighboring environments. The spectrum can be divided into two main regions: the aromatic region and the vinyl region.

The four protons on the benzene (B151609) ring would appear as a complex multiplet pattern in the aromatic region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns would be influenced by the electronic effects of both the vinyl and isocyano substituents.

The vinyl group would give rise to three distinct signals, often referred to as an AMX spin system. The proton on the carbon attached to the aromatic ring (the α-proton) would likely appear as a doublet of doublets. The two terminal vinyl protons (β-protons) would be diastereotopic and thus have different chemical shifts, also appearing as doublets of doublets. The coupling constants between these protons (J-coupling) would be characteristic of their geometric arrangement (cis or trans).

Table 1: Expected ¹H NMR Data for 1-Ethenyl-2-isocyanobenzene

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.0 | m | - |

| Vinyl-H (α) | ~6.5 - 7.5 | dd | J(trans) ≈ 17, J(cis) ≈ 11 |

| Vinyl-H (β, trans) | ~5.5 - 6.0 | dd | J(trans) ≈ 17, J(gem) ≈ 1-2 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum of 1-ethenyl-2-isocyanobenzene would display distinct signals for each unique carbon atom. It is anticipated to show eight signals in total: two for the vinyl group and six for the aromatic ring, including the two carbons bearing the substituents.

The isocyano carbon (-N≡C) has a characteristic chemical shift and is expected to appear in the region of δ 160-170 ppm. The carbons of the vinyl group would resonate at approximately δ 135-140 ppm for the α-carbon and δ 115-125 ppm for the terminal β-carbon. The aromatic carbons would appear in the typical range of δ 120-150 ppm, with the carbon attached to the isocyano group expected to be significantly deshielded.

Table 2: Expected ¹³C NMR Data for 1-Ethenyl-2-isocyanobenzene

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -N≡C | 160 - 170 |

| Aromatic C-N=C | 140 - 150 |

| Aromatic C-CH=CH₂ | 135 - 145 |

| Aromatic C-H | 120 - 135 |

| Vinyl C (α) | 135 - 140 |

Note: These are predicted values based on established chemical shift ranges. oregonstate.educompoundchem.comlibretexts.org Actual experimental values may vary.

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would be used to establish the connectivity between coupled protons, for instance, to trace the spin systems of the vinyl group and the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing information about the spatial arrangement of the vinyl group relative to the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The IR and Raman spectra of 1-ethenyl-2-isocyanobenzene would be dominated by the characteristic vibrations of the isocyano, vinyl, and aromatic moieties.

The most prominent and diagnostic absorption in the IR spectrum would be the strong, sharp band corresponding to the stretching vibration of the isocyano group (νN≡C). This band typically appears in the range of 2165–2110 cm⁻¹. The exact position can be influenced by the electronic nature of the aromatic ring and conjugation with the vinyl group. ucla.edu

The vinyl group would exhibit several characteristic bands, including the C=C stretching vibration around 1630 cm⁻¹ and the C-H stretching vibrations of the sp² hybridized carbons just above 3000 cm⁻¹. The aromatic ring would show C-H stretching vibrations also above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. pressbooks.pubpressbooks.publibretexts.org

Table 3: Expected IR Absorption Bands for 1-Ethenyl-2-isocyanobenzene

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyano (-N≡C) | Stretching | 2165 - 2110 | Strong, Sharp |

| Vinyl C-H | Stretching | 3100 - 3010 | Medium |

| Aromatic C-H | Stretching | ~3030 | Variable |

| Vinyl C=C | Stretching | 1680 - 1620 | Variable |

Note: These are typical frequency ranges for the respective functional groups.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 1-ethenyl-2-isocyanobenzene (C₉H₇N), the expected exact mass would be confirmed by High-Resolution Mass Spectrometry (HRMS).

Table 4: Predicted Mass Spectrometry Data for 1-Ethenyl-2-isocyanobenzene

| Ion | m/z (for most abundant isotopes) | Description |

|---|---|---|

| [C₉H₇N]⁺˙ | 129 | Molecular Ion |

| [C₉H₆N]⁺ | 128 | Loss of H˙ |

| [C₈H₆]⁺˙ | 102 | Loss of HCN |

Note: The relative intensities of these fragments would depend on the ionization conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Obtaining a single crystal of 1-ethenyl-2-isocyanobenzene suitable for X-ray diffraction could be challenging if the compound is a liquid or an unstable solid at room temperature.

However, if a crystal structure were obtained, it would be expected to show a planar or near-planar conformation of the benzene ring. The C-N≡C bond of the isocyano group is typically linear or very close to 180°. The vinyl group's orientation relative to the aromatic ring would be of particular interest, and it would likely be influenced by steric factors and crystal packing forces. Recent studies on isocyanide crystallography have highlighted the diverse intermolecular interactions these compounds can engage in, including hydrogen bonding and π-stacking, which would be revealed in a crystal structure analysis. acs.orgnih.gov The preparation of solid derivatives, such as metal complexes or co-crystals, could be an alternative strategy to facilitate crystallographic studies.

Conformational Analysis and Geometrical Parameters

Theoretical studies and experimental data from analogous ortho-substituted styrenes suggest that the planarity of the molecule is a key factor. The vinyl group tends to be coplanar with the benzene ring to maximize π-conjugation. However, steric hindrance between the vinyl group and the adjacent isocyano group can force one or both groups out of the plane of the benzene ring. This deviation from planarity would result in a higher energy conformation.

The geometrical parameters of 1-ethenyl-2-isocyanobenzene can be inferred from crystallographic data of related compounds. For instance, in similar aromatic isocyanides, the C-N≡C unit of the isocyano group is nearly linear. The bond lengths and angles are influenced by the electronic nature of the substituents on the benzene ring.

Table 1: Predicted Geometrical Parameters for 1-Ethenyl-2-isocyanobenzene

| Parameter | Predicted Value |

|---|---|

| C=C (vinyl) bond length | ~1.34 Å |

| C-C (ring-vinyl) bond length | ~1.47 Å |

| C-N (ring-isocyano) bond length | ~1.40 Å |

| N≡C (isocyano) bond length | ~1.17 Å |

| C-N-C (isocyano) angle | ~178-180° |

| Dihedral angle (ring-vinyl) | Variable, near-planar preferred |

Note: These values are estimations based on data from analogous compounds and theoretical models in the absence of direct experimental crystallographic data for 1-ethenyl-2-isocyanobenzene.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The solid-state packing and intermolecular interactions of 1-ethenyl-2-isocyanobenzene and its derivatives are governed by a combination of forces, including hydrogen bonding and π-stacking.

The isocyano group, with its terminal carbon atom having a lone pair of electrons and the nitrogen atom being electron-deficient, can participate in various non-covalent interactions. While not a classical hydrogen bond acceptor, the nitrogen atom of the isocyano group can engage in weak hydrogen bonds with suitable donors. More significantly, the terminal carbon can act as a soft Lewis base.

A comprehensive analysis of the Cambridge Structural Database for organic isocyanides reveals that the isocyano group can participate in interactions with electrophilic centers. acs.org For instance, short contacts between the isocyanide carbon and oxygen atoms of neighboring molecules have been observed. acs.org

π-stacking interactions are expected to be a prominent feature in the crystal structure of 1-ethenyl-2-isocyanobenzene. The aromatic rings can stack in either a parallel-displaced or a T-shaped arrangement to maximize attractive electrostatic and dispersion forces. The presence of the vinyl and isocyano substituents will influence the specific geometry of these π-π interactions. The vinyl group itself can also participate in π-stacking with other aromatic rings or vinyl groups.

Electronic Spectroscopy (UV/Vis) for Conjugation and Electronic Transitions

The electronic absorption spectrum of 1-ethenyl-2-isocyanobenzene is expected to be characterized by transitions involving the extended π-conjugated system encompassing the benzene ring and the ethenyl (vinyl) group. The presence of the isocyano group, an auxochrome, will further modulate the electronic transitions.

The UV/Vis spectrum of styrene, a structural parent of this molecule, typically shows a strong absorption band around 245 nm, attributed to a π→π* transition of the conjugated system. The introduction of the ortho-isocyano group is expected to cause a bathochromic (red) shift in this absorption maximum. This shift arises from the electronic influence of the isocyano group, which can extend the conjugation and alter the energy levels of the molecular orbitals.

The primary electronic transitions anticipated for 1-ethenyl-2-isocyanobenzene are π→π* transitions. The energy of these transitions is sensitive to the extent of conjugation. Any deviation from planarity, as discussed in the conformational analysis, would disrupt the π-system, leading to a hypsochromic (blue) shift and a decrease in molar absorptivity.

Table 2: Expected UV/Vis Absorption Data for 1-Ethenyl-2-isocyanobenzene in a Non-polar Solvent

| Transition | Expected λmax (nm) | Nature of Transition |

|---|---|---|

| π → π* | ~250-260 | High-energy transition within the conjugated system |

| π → π* | ~280-290 | Lower-energy transition, potentially showing fine structure |

Note: These are estimated values based on the expected effects of the isocyano group on the spectrum of styrene. Actual values may vary depending on the solvent and specific conformation.

Computational Chemistry and Theoretical Studies on 1 Ethenyl 2 Isocyanobenzene

Density Functional Theory (DFT) Calculations for Molecular Properties

Detailed Density Functional Theory (DFT) calculations specific to 1-ethenyl-2-isocyanobenzene are not extensively documented in publicly available scientific literature. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For a molecule like 1-ethenyl-2-isocyanobenzene, DFT could provide significant insights into its fundamental properties.

Geometry Optimization and Energetic Landscapes

Information regarding the optimized molecular geometry and energetic landscapes of 1-ethenyl-2-isocyanobenzene from DFT calculations is not available in the surveyed literature. Such a study would typically involve finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. This would include determining bond lengths, bond angles, and dihedral angles. The energetic landscape would reveal other stable isomers or conformers and the energy barriers between them.

Vibrational Frequency Calculations and Spectroscopic Prediction

There is no available data from vibrational frequency calculations for 1-ethenyl-2-isocyanobenzene, which would be used to predict its infrared (IR) and Raman spectra. These calculations are crucial for interpreting experimental spectroscopic data and for confirming that an optimized geometry corresponds to a true energy minimum.

Analysis of Electronic Structure and Frontier Molecular Orbitals

A detailed analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of 1-ethenyl-2-isocyanobenzene, is not found in the existing literature. This analysis is fundamental to understanding the molecule's reactivity, as the HOMO-LUMO gap can indicate its chemical stability and the nature of its electronic transitions.

Reaction Mechanism Elucidation through Computational Modeling

Computational studies focused on elucidating the reaction mechanisms involving 1-ethenyl-2-isocyanobenzene are not readily found in the scientific literature. Such research would be instrumental in understanding how this molecule participates in chemical reactions.

Transition State Characterization and Reaction Pathway Analysis

There is a lack of published research on the characterization of transition states and the analysis of reaction pathways for reactions involving 1-ethenyl-2-isocyanobenzene. This type of computational study would identify the high-energy transition state structures that connect reactants to products, providing a detailed map of the reaction progress.

Energy Barriers and Reaction Kinetics Predictions

Specific predictions of energy barriers and reaction kinetics for reactions of 1-ethenyl-2-isocyanobenzene are not available. This information, typically derived from the computationally determined reaction pathways, is essential for predicting the rate of a chemical reaction and understanding its feasibility under different conditions.

Strategic Applications of 1 Ethenyl 2 Isocyanobenzene in Organic Synthesis

Scaffold Synthesis for Complex Organic Molecules

The dual reactivity of 1-ethenyl-2-isocyanobenzene makes it an excellent starting material for the synthesis of complex organic scaffolds. The isocyano group, with its electrophilic and nucleophilic character, can participate in a variety of multicomponent reactions, while the vinyl group is amenable to numerous addition and cyclization reactions. researchgate.net This allows for the rapid assembly of intricate molecular frameworks from simple precursors.

The strategic placement of the vinyl and isocyano groups facilitates tandem reactions where an initial reaction at one functional group sets the stage for a subsequent transformation at the other. This sequential reactivity is a powerful tool for building molecular complexity in a controlled and efficient manner.

Construction of Nitrogen-Containing Heterocyclic Systems

A significant application of 1-ethenyl-2-isocyanobenzene lies in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govscholaris.ca The isocyano group serves as a key nitrogen source for the formation of these heterocyclic rings.

Isoquinolone Derivatives Synthesis

While direct synthesis of isoquinolone derivatives from 1-ethenyl-2-isocyanobenzene is a specialized area, related structures provide insight into potential synthetic pathways. For instance, Rh(III)-catalyzed [4+2] annulation of benzamides with internal alkynes provides a route to isoquinolone derivatives. nih.gov This suggests that the vinyl group of 1-ethenyl-2-isocyanobenzene could potentially act as the two-carbon component in similar annulation strategies. Furthermore, efficient methods for synthesizing isoquinoline (B145761) derivatives have been developed through the cyclization of 2-alkynylbenzaldoximes and 2-alkynyl benzyl (B1604629) azides, highlighting the utility of ortho-functionalized benzene (B151609) rings in building the isoquinoline core. nih.govthieme-connect.deresearchgate.net

Table 1: Selected Methods for Isoquinoline and Isoquinolone Synthesis

| Starting Material | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| N-(pivaloyloxy) aryl amides, internal alkynes | Rh(III) catalyst | Isoquinolone derivatives | nih.gov |

| 2-Alkynyl benzyl azides | Ag catalyst | Substituted isoquinolines | nih.gov |

| 2-Alkynylbenzaldoxime | Silver triflate or bromine, CS2 | Functionalized isoquinolines | thieme-connect.deresearchgate.net |

Quinoxaline (B1680401) and Pyrroloquinoxaline Formation

The synthesis of quinoxaline and its fused derivatives, such as pyrroloquinoxalines, represents a key application of molecules with functionalities similar to 1-ethenyl-2-isocyanobenzene. Pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, which are of interest for their potential biological activities, can be synthesized through various methods, including the Lewis acid-catalyzed reactions of 1-(2-isocyanophenyl)pyrroles. researchgate.netnih.gov This highlights the importance of the isocyano group in the cyclization process to form the quinoxaline ring system.

Other synthetic strategies include the iodine-catalyzed one-pot synthesis of pyrrolo[1,2-a]quinoxaline and imidazo[1,5-a]quinoxaline (B8520501) derivatives via C-H cross-dehydrogenative coupling. rsc.org The cyclization of N-(2-acylaminophenyl)pyrroles is another established route to pyrrolo[1,2-a]quinoxalines. researchgate.net These examples underscore the versatility of ortho-disubstituted benzene precursors in constructing these important heterocyclic scaffolds.

Table 2: Synthetic Routes to Pyrroloquinoxaline Derivatives

| Precursor | Catalyst/Reagents | Product | Reference |

|---|---|---|---|

| 1-(2-Isocyanophenyl)pyrroles | Lewis acids (e.g., diethyl ether-boron trifluoride) | Pyrrolo[1,2-a]quinoxalines | researchgate.net |

| N/A | I2, DMSO | Pyrrolo[1,2-a]quinoxaline and imidazo[1,5-a]quinoxaline derivatives | rsc.org |

| N-(2-Acylaminophenyl)pyrroles | N/A | Pyrrolo[1,2-a]quinoxalines | researchgate.net |

Benzimidazole Synthesis

Benzimidazoles are another important class of nitrogen-containing heterocycles that can be accessed using synthetic strategies relevant to the reactivity of 1-ethenyl-2-isocyanobenzene. A facile one-pot synthesis of benzimidazoles involves the acylation-cyclization of N-arylamidoximes. nih.gov While not a direct use of 1-ethenyl-2-isocyanobenzene, this method demonstrates a common strategy for forming the imidazole (B134444) ring fused to a benzene ring. Greener synthetic approaches in aqueous media have also been developed for synthesizing substituted benzimidazoles. mdpi.com

Other Annulated Heterocycles

The unique arrangement of the vinyl and isocyano groups in 1-ethenyl-2-isocyanobenzene opens up possibilities for the synthesis of a variety of other annulated (fused-ring) heterocycles. The isocyano group is a well-established building block for a multitude of nitrogen heterocycles through isocyanide-based multicomponent reactions. researchgate.net The adjacent vinyl group can then be engaged in subsequent cyclization reactions, leading to diverse and complex heterocyclic systems.

Diversity-Oriented Synthesis (DOS) and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad areas of chemical space and identify novel bioactive compounds. rsc.orgcam.ac.ukcam.ac.uk 1-Ethenyl-2-isocyanobenzene is an ideal scaffold for DOS due to its ability to undergo a wide array of reactions at its two distinct functional groups.

By systematically varying the reaction partners and conditions, a large and diverse library of compounds can be generated from this single starting material. For example, multicomponent reactions involving the isocyano group can introduce multiple points of diversity in a single step. nih.govwhiterose.ac.uk Subsequent modifications of the vinyl group can further expand the structural diversity of the resulting library. This approach allows for the efficient generation of chemical libraries with a high degree of scaffold diversity, which is crucial for discovering new biological probes and drug leads. nih.gov

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS) offers significant advantages in the synthesis of compound libraries, including simplified purification and the potential for automation. mdpi.comspirochem.com Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are well-suited for SPOS, enabling the rapid generation of diverse molecular scaffolds. youtube.comscilit.comnih.gov The unpleasant odor of many isocyanides can also be mitigated through their immobilization on a solid support. mdpi.comnih.gov

While specific examples detailing the use of 1-ethenyl-2-isocyanobenzene on a solid phase are not abundant in the literature, its structure lends itself to several SPOS strategies. The vinyl group can serve as a handle for attachment to a solid support, leaving the isocyanide functionality free to participate in multicomponent reactions. For instance, a polystyrene-based resin could be functionalized with a group capable of reacting with the vinyl moiety of 1-ethenyl-2-isocyanobenzene.

Alternatively, the isocyanide itself can be tethered to the solid support. nih.gov However, the strategic advantage of 1-ethenyl-2-isocyanobenzene lies in the potential for post-synthesis modification via the vinyl group. After the multicomponent reaction is complete, the vinyl group on the resin-bound product can undergo further reactions, or the product can be cleaved from the resin, leaving the vinyl group available for subsequent transformations in solution. This "traceless" approach, where the linking moiety becomes part of the final molecule, is a significant advantage of cyclization/cleavage strategies in SPOS. nih.gov

Table 1: Potential Solid-Phase Synthesis Strategies Involving 1-Ethenyl-2-isocyanobenzene

| Strategy | Description | Potential Advantage |

| Vinyl Group Immobilization | The vinyl group is used to anchor the molecule to the solid support. The isocyanide group is then available for multicomponent reactions. | Allows for the isocyanide to be in the solution phase during the reaction, potentially improving kinetics. |

| Post-Multicomponent Reaction Functionalization | The isocyanide group reacts in a multicomponent reaction, and the resulting product, still attached to the solid support via the vinyl group, undergoes further reactions. | Enables the construction of more complex and diverse molecular architectures on the solid phase. |

| Cyclative Cleavage | The vinyl group participates in an intramolecular cyclization reaction that also cleaves the molecule from the solid support. | Results in highly pure cyclic products, as only the desired cyclized molecules are released from the resin. nih.gov |

DNA-Encoded Library (DEL) Synthesis Strategies

DNA-encoded library (DEL) technology has become a powerful tool in drug discovery, allowing for the synthesis and screening of vast libraries of compounds. lifechemicals.comnih.govnih.govyoutube.comyoutube.com The success of DEL synthesis hinges on the availability of bifunctional and trifunctional building blocks that can be used in DNA-compatible reactions. keyorganics.netacs.org Isocyanide-based multicomponent reactions are attractive for DEL synthesis due to their efficiency and the ability to generate molecular complexity in a single step. youtube.comnih.gov

1-Ethenyl-2-isocyanobenzene is a prime candidate for a bifunctional building block in DEL synthesis. The isocyanide group can participate in an on-DNA Ugi or Passerini reaction, while the vinyl group provides a second point of diversification. nih.gov For example, a DNA-tagged amine could react with an aldehyde, a carboxylic acid, and 1-ethenyl-2-isocyanobenzene in an Ugi reaction. The resulting product would bear both the DNA tag and a reactive vinyl group. This vinyl group could then be subjected to a second round of chemical transformations, such as a Heck reaction or a Michael addition, with a new set of building blocks, each encoded by another DNA tag. This dual-functional approach significantly expands the chemical space that can be explored. researchgate.net

Table 2: Hypothetical DNA-Encoded Library Synthesis Strategy using 1-Ethenyl-2-isocyanobenzene

| Step | Reaction | Components | Result |

| 1 | On-DNA Ugi Reaction | DNA-tagged amine, aldehyde, carboxylic acid, 1-ethenyl-2-isocyanobenzene | DNA-tagged product with a pendant vinyl group. |

| 2 | DNA Ligation | Second DNA-tag encoding the next building block. | DNA-tagged product ready for the next reaction. |

| 3 | On-DNA Heck Reaction | Palladium catalyst, aryl halide building block. | DNA-tagged product with a substituted vinyl group. |

| 4 | Library Pooling and Selection | The final library is pooled and screened against a biological target. | Identification of hit compounds. |

Polymer Chemistry and Materials Science Applications

The vinyl group in 1-ethenyl-2-isocyanobenzene makes it a functional monomer for polymerization reactions. The resulting polymers would feature pendant isocyanide groups along the polymer backbone. These isocyanide functionalities can be subsequently modified to create functional materials with tailored properties. While specific studies on the homopolymerization of 1-ethenyl-2-isocyanobenzene are not prevalent, the polymerization of related isocyanate-functionalized styrenic monomers has been reported. scilit.comresearchgate.net

Functional polymers derived from isocyanide-based monomers have shown potential in various applications. nih.gov For instance, the incorporation of chromophores onto the polymer side chain can lead to materials with interesting optical properties. nih.gov The isocyanide groups on a polymer derived from 1-ethenyl-2-isocyanobenzene could also be used to chelate metal ions, leading to the development of new catalytic materials or sensors.

Furthermore, the isocyanide groups can be transformed into other functionalities. For example, they can be hydrolyzed to amines or reduced to other nitrogen-containing groups, providing a versatile platform for the synthesis of a wide range of functional polymers. The development of new polymerization methods for isocyanide-containing monomers is an active area of research. nih.gov

Applications in Catalyst Design and Ligand Development

Isocyanides are well-known ligands in organometallic chemistry and have been employed in the design of various catalysts. wikipedia.orglibretexts.orgstudymind.co.uklumenlearning.comyoutube.com They are good σ-donors and can stabilize transition metals in various oxidation states. The bifunctional nature of 1-ethenyl-2-isocyanobenzene makes it an interesting candidate for the synthesis of novel ligands and catalysts.

The isocyanide group can coordinate to a metal center, while the vinyl group can be used to tune the steric and electronic properties of the ligand or to immobilize the catalyst on a support. For example, a palladium complex bearing a 2-vinylphenyl ligand has been shown to react with isocyanides. acs.org This suggests that 1-ethenyl-2-isocyanobenzene could be used to synthesize bidentate ligands where both the isocyanide and the vinyl group coordinate to the metal center.

Alternatively, the vinyl group could be used to attach the ligand to a polymer or a solid support, facilitating catalyst recovery and reuse. The electronic properties of the ligand can be modified by reactions at the vinyl group, allowing for the fine-tuning of the catalyst's activity and selectivity.

Emerging Research Directions and Future Prospects for 1 Ethenyl 2 Isocyanobenzene

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized isocyanides, including 1-ethenyl-2-isocyanobenzene, is an area ripe for innovation, with a strong emphasis on developing more sustainable and efficient methods. Traditional isocyanide syntheses often involve harsh reagents and challenging purifications.

Recent advancements point towards greener alternatives. An innovative, broadly applicable isocyanide synthesis has been developed that circumvents aqueous workup, significantly reducing waste and increasing safety. rsc.org This method has proven scalable over several orders of magnitude, from microtiter plate scale to multigram synthesis, and allows for the creation of previously inaccessible, highly reactive isocyanides under very mild conditions. rsc.org Such a methodology could be adapted for the large-scale, high-purity production of 1-ethenyl-2-isocyanobenzene.

Furthermore, specific methods for creating vinyl isocyanides have been reported. One such approach involves the reaction of isocyanomethylenetriphenylphosphorane with various aldehydes. nih.gov To synthesize 1-ethenyl-2-isocyanobenzene, this reaction would utilize 2-isocyanobenzaldehyde as the starting material. This method offers good to high yields and can exhibit high stereoselectivity depending on the aldehyde's substituents. nih.gov

Future research will likely focus on refining these methods to be even more atom-economical and environmentally benign, potentially exploring catalytic routes that avoid stoichiometric reagents.

Exploration of Unconventional Reactivity Modes and Transformations

The dual functionality of 1-ethenyl-2-isocyanobenzene—the isocyanide's carbenoid and triple-bond character and the vinyl group's dienophilic nature—opens the door to a vast array of chemical transformations. rsc.org

The isocyanide group is well-known for its participation in multicomponent reactions (MCRs) like the Ugi and Passerini reactions, which are powerful tools for rapidly building molecular complexity from simple precursors. wikipedia.orgmdpi.com The presence of the vinyl group on the 1-ethenyl-2-isocyanobenzene scaffold offers a unique opportunity to generate complex, polycyclic molecules in a single step, followed by further functionalization or polymerization via the vinyl moiety.

Beyond classical MCRs, the radical reactivity of isocyanides is an emerging field. nih.gov Isocyanides can react with heteroatom radicals, which could lead to novel methods for creating nitrogen-containing molecules with diverse heteroatomic modifications. nih.gov The vinyl group in 1-ethenyl-2-isocyanobenzene could participate in or influence these radical cyclizations, leading to unique heterocyclic structures.

The vinyl group itself offers a rich playground for chemical transformations. For instance, palladium-catalyzed reactions, which are staples in modern organic synthesis, could be employed. While typically leading to ipso-substitution, novel reactivity patterns such as cine-substitution have been observed with vinyl bromides, a class of compounds related to vinyl isocyanides. organic-chemistry.org Exploring such unconventional reactivity with 1-ethenyl-2-isocyanobenzene could lead to the development of entirely new synthetic strategies. Additionally, the vinyl group is a prime candidate for [2+2] photocycloaddition reactions, which can be controlled through supramolecular assembly. nih.gov

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry is poised to play a pivotal role in unlocking the full potential of 1-ethenyl-2-isocyanobenzene. While specific computational studies on this molecule are not yet prevalent, the groundwork has been laid by theoretical investigations into related systems.

A key area of computational focus is the electronic structure of the isocyanide group. Frontier orbital analysis can rationalize the amphiphilic nature of the isocyanide carbon, which possesses both a nucleophilic sigma orbital (HOMO) and electrophilic pi orbitals (LUMO). nih.gov This dual reactivity is fundamental to its role in MCRs and other reactions. rsc.org Quantum chemical calculations can be used to predict the reactivity of 1-ethenyl-2-isocyanobenzene with various electrophiles, nucleophiles, and radical species.

Furthermore, computational models can predict the outcomes of reactions involving the vinyl group. For example, density functional theory (DFT) calculations can elucidate the mechanisms and selectivity of cycloaddition reactions or transition-metal-catalyzed cross-coupling reactions. Such predictive power can guide experimental design, saving time and resources.

Future computational work could involve:

Reaction Modeling: Simulating potential reaction pathways to discover novel transformations and optimize reaction conditions.

Spectroscopic Prediction: Calculating spectroscopic data (e.g., IR, NMR) to aid in the characterization of new compounds derived from 1-ethenyl-2-isocyanobenzene. wikipedia.org

Materials Properties: Predicting the electronic and photophysical properties of polymers derived from 1-ethenyl-2-isocyanobenzene.

Integration in Supramolecular Chemistry and Host-Guest Interactions

The unique structure of 1-ethenyl-2-isocyanobenzene makes it an attractive building block for supramolecular chemistry. Both the aromatic ring with its vinyl substituent and the isocyanide group can participate in non-covalent interactions that drive self-assembly.

The styryl moiety (the vinyl-substituted benzene (B151609) ring) is known to interact with macrocyclic hosts like cucurbiturils. rsc.org These host-guest interactions can be used to control the photochemical behavior of the vinyl group, for example, by promoting or inhibiting [2+2] cycloaddition reactions. rsc.org This opens up possibilities for creating photo-responsive materials and switches.

The isocyanide group can also drive supramolecular assembly. Isocyanides are known to be key components in the formation of low-molecular-weight gelators (LMWGs), which can trap solvents to form gels. mdpi.com The ability to form directional non-covalent bonds, such as hydrogen bonds and van der Waals interactions, is crucial for this process. mdpi.com The combination of the isocyanide and the styryl group in 1-ethenyl-2-isocyanobenzene could lead to the formation of novel LMWGs with interesting properties.

Future prospects in this area include:

Smart Materials: Designing polymers from 1-ethenyl-2-isocyanobenzene that can self-assemble into complex architectures in response to external stimuli. rsc.org

Drug Delivery: Utilizing host-guest chemistry to encapsulate and release therapeutic agents from materials derived from this compound.

Sensors: Creating supramolecular assemblies that change their optical or electronic properties upon binding to specific analytes.

Mechanistic Insights into Interactions with Biological Systems (e.g., Enzyme Active Sites, Metal Coordination)

The isocyanide functional group is found in a number of natural products with potent biological activities, and its unique reactivity makes it a compelling warhead for inhibitor design. nih.gov Emerging research has shown that isocyanides can act as covalent inhibitors of essential bacterial enzymes. nih.govrsc.org

Specifically, isocyanides have been shown to covalently modify the active site cysteines of enzymes involved in fatty acid biosynthesis (FabF) and the hexosamine pathway (GlmS) in bacteria like S. aureus. nih.gov This leads to functional inhibition of the enzymes and potent antimicrobial activity. Given this mechanism, 1-ethenyl-2-isocyanobenzene could be investigated as a potential antibacterial agent. The vinyl group could be used to tune the molecule's steric and electronic properties to optimize binding and reactivity within the enzyme's active site.

Furthermore, isocyanides are excellent ligands for transition metals. wikipedia.org This property is highly relevant in a biological context, as many enzymes (metalloenzymes) have a metal ion in their active site. The isocyanide group of 1-ethenyl-2-isocyanobenzene could coordinate to the metal center of such an enzyme, leading to inhibition. This mode of interaction is critical for the biological activity of many known isocyanide-containing natural products. nih.gov

Future research in this domain will likely focus on:

Enzyme Inhibition Studies: Screening 1-ethenyl-2-isocyanobenzene and its derivatives against a panel of bacterial and other enzymes to identify new targets.

Structural Biology: Co-crystallizing this compound with target enzymes to gain a detailed, atomic-level understanding of the binding interactions. nih.gov

Medicinal Chemistry: Systematically modifying the structure of 1-ethenyl-2-isocyanobenzene to improve its potency, selectivity, and pharmacokinetic properties as a potential therapeutic agent. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.